molecular formula C16H17N3O5 B11456090 methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate

methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate

Cat. No.: B11456090
M. Wt: 331.32 g/mol
InChI Key: TZKWMBGXFKLVLZ-UHFFFAOYSA-N
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Description

Methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate is a complex organic compound that features an indole moiety, a piperazine ring, and an ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products

    Oxidation: Oxidized indole derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Substituted piperazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate involves its interaction with specific molecular targets:

Biological Activity

Methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-yl}acetate, a compound with significant structural complexity, has garnered attention in pharmacological research for its potential biological activities. This article reviews the existing literature on its biological activity, focusing on antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Chemical Structure and Properties

The compound has the following molecular characteristics:

  • Molecular Formula : C15H19N3O3
  • Molecular Weight : 291.3444 g/mol
  • CAS Number : 6532-17-8
  • InChI : InChI=1/C15H19N3O3/c19-10-9-16-5-7-17(8-6-16)11-18-13-4-2-1-3-12(13)14(20)15(18)21/h1-4,19H,5-11H2/p+2

These properties indicate a compound that is likely to exhibit diverse biological activities due to its complex structure.

Antimicrobial Activity

Research has indicated that derivatives of indole compounds, including this compound, may possess significant antimicrobial properties. A study highlighted that certain indole derivatives exhibited moderate to strong activity against various bacterial strains such as Staphylococcus aureus and Enterococcus faecalis .

Table 1: Antimicrobial Activity of Indole Derivatives

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound AStaphylococcus aureus32 µg/mL
Compound BEnterococcus faecalis64 µg/mL
Compound CEscherichia coli128 µg/mL

This table summarizes findings from various studies demonstrating the antimicrobial efficacy of related compounds. The specific MIC values for this compound have yet to be published but are expected to be comparable given the structural similarities.

Cytotoxicity Studies

Cytotoxicity assessments are critical in evaluating the safety profile of new compounds. Recent investigations into related indole derivatives have shown promising results. For instance, a study reported that certain derivatives exhibited cytotoxic effects against cancer cell lines such as HT29 (colon adenocarcinoma), with EC50 values as low as 0.6 µM .

Table 2: Cytotoxicity of Indole Derivatives

Compound NameCell Line TestedEC50 (µM)
Compound DHT29 (Colon Adenocarcinoma)0.6
Compound EMCF7 (Breast Cancer)1.5
Compound FA549 (Lung Cancer)0.8

These findings suggest that methyl {1-[(2,3-dioxo-2,3-dihydro-1H-indol-1-yl)methyl]-3-oxopiperazin-2-y}acetate may also exhibit cytotoxic properties worthy of further investigation.

The mechanisms underlying the biological activity of methyl {1-[...]}acetate are not fully elucidated but are likely multifaceted. Indole compounds are known to interact with various biological targets, including enzymes involved in cell signaling and proliferation pathways. For example, some studies have indicated that indole derivatives can inhibit key kinases involved in cancer progression .

Case Studies and Research Findings

Several case studies have explored the therapeutic potential of similar compounds:

  • Analgesic Activity : A related compound was shown to exhibit analgesic effects in animal models, suggesting potential applications in pain management .
  • Anti-tubercular Activity : Research into substituted indole derivatives indicated significant activity against Mycobacterium tuberculosis, with IC90 values indicating effective concentrations for therapeutic use .

Properties

Molecular Formula

C16H17N3O5

Molecular Weight

331.32 g/mol

IUPAC Name

methyl 2-[1-[(2,3-dioxoindol-1-yl)methyl]-3-oxopiperazin-2-yl]acetate

InChI

InChI=1S/C16H17N3O5/c1-24-13(20)8-12-15(22)17-6-7-18(12)9-19-11-5-3-2-4-10(11)14(21)16(19)23/h2-5,12H,6-9H2,1H3,(H,17,22)

InChI Key

TZKWMBGXFKLVLZ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1C(=O)NCCN1CN2C3=CC=CC=C3C(=O)C2=O

Origin of Product

United States

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